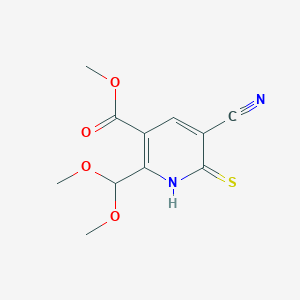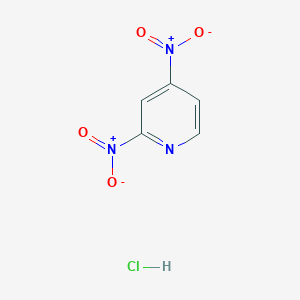
3-(Aminocarbothioyl)pyridinium-1-olate
Übersicht
Beschreibung
3-(Aminocarbothioyl)pyridinium-1-olate, also known as ACP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. ACP is a heterocyclic compound that contains a pyridinium ring with an aminocarbothioyl group attached to it. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
3-(Aminocarbothioyl)pyridinium-1-olate has been extensively studied for its potential applications in various fields. One of the most promising applications of 3-(Aminocarbothioyl)pyridinium-1-olate is in the field of cancer research. 3-(Aminocarbothioyl)pyridinium-1-olate has been shown to induce apoptosis in cancer cells by activating the caspase cascade. 3-(Aminocarbothioyl)pyridinium-1-olate has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. Another potential application of 3-(Aminocarbothioyl)pyridinium-1-olate is in the field of antimicrobial research. 3-(Aminocarbothioyl)pyridinium-1-olate has been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi. 3-(Aminocarbothioyl)pyridinium-1-olate has also been shown to inhibit the biofilm formation of certain bacteria.
Wirkmechanismus
The mechanism of action of 3-(Aminocarbothioyl)pyridinium-1-olate is not fully understood. However, studies have shown that 3-(Aminocarbothioyl)pyridinium-1-olate induces apoptosis in cancer cells by activating the caspase cascade. 3-(Aminocarbothioyl)pyridinium-1-olate has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, 3-(Aminocarbothioyl)pyridinium-1-olate has been shown to exhibit antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemische Und Physiologische Effekte
3-(Aminocarbothioyl)pyridinium-1-olate has been shown to have various biochemical and physiological effects. In cancer cells, 3-(Aminocarbothioyl)pyridinium-1-olate induces apoptosis by activating the caspase cascade. 3-(Aminocarbothioyl)pyridinium-1-olate has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, 3-(Aminocarbothioyl)pyridinium-1-olate has been shown to exhibit antimicrobial activity by disrupting the cell membrane of bacteria and fungi. 3-(Aminocarbothioyl)pyridinium-1-olate has also been shown to inhibit the biofilm formation of certain bacteria. However, the physiological effects of 3-(Aminocarbothioyl)pyridinium-1-olate on humans are not fully understood, and further research is needed.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Aminocarbothioyl)pyridinium-1-olate has several advantages for lab experiments. 3-(Aminocarbothioyl)pyridinium-1-olate is a stable compound that can be easily synthesized in large quantities. 3-(Aminocarbothioyl)pyridinium-1-olate also exhibits high solubility in water, which makes it easy to handle in lab experiments. However, 3-(Aminocarbothioyl)pyridinium-1-olate has some limitations for lab experiments. 3-(Aminocarbothioyl)pyridinium-1-olate is a toxic compound that requires careful handling. In addition, the mechanism of action of 3-(Aminocarbothioyl)pyridinium-1-olate is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the research on 3-(Aminocarbothioyl)pyridinium-1-olate. One of the future directions is to study the mechanism of action of 3-(Aminocarbothioyl)pyridinium-1-olate in more detail. Another future direction is to study the physiological effects of 3-(Aminocarbothioyl)pyridinium-1-olate on humans. Further research is also needed to explore the potential applications of 3-(Aminocarbothioyl)pyridinium-1-olate in other fields, such as drug development and agriculture. In addition, more studies are needed to evaluate the toxicity of 3-(Aminocarbothioyl)pyridinium-1-olate and its potential side effects.
Eigenschaften
IUPAC Name |
1-oxidopyridin-1-ium-3-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c7-6(10)5-2-1-3-8(9)4-5/h1-4H,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQCWSAUVSDDOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384101 | |
| Record name | 1-Oxo-1lambda~5~-pyridine-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminocarbothioyl)pyridinium-1-olate | |
CAS RN |
85320-76-9 | |
| Record name | MLS002638591 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Oxo-1lambda~5~-pyridine-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenecarbonitrile](/img/structure/B1621039.png)



![5-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1621044.png)


![1-[(3,4-Dimethylphenyl)amino]cyclohexanecarboxylic acid](/img/structure/B1621048.png)

![1-[2-(Diethylamino)-5-nitro-4-pyridinyl]-ethanone](/img/structure/B1621054.png)



![1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole](/img/structure/B1621060.png)